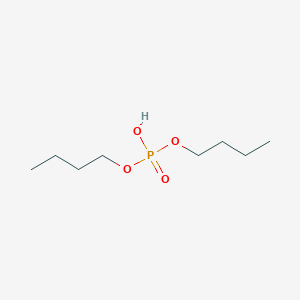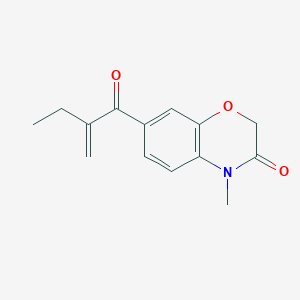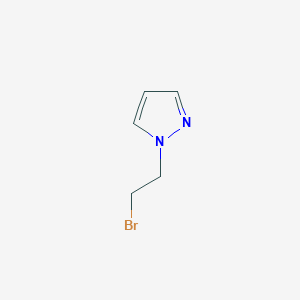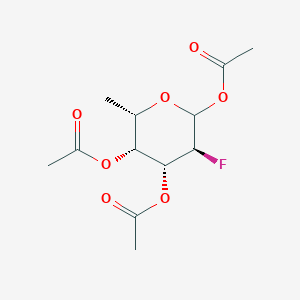
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
Descripción general
Descripción
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate, more commonly known as FMTTP, is an organic compound that is used in a variety of scientific research applications. It is an asymmetric molecule that consists of three acetate groups, two of which are attached to a central fluoro-methyl group. FMTTP is a versatile compound that has a wide range of applications in the lab, from synthesis to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fucosyltransferase Inhibitor
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases . Fucosyltransferases are enzymes that transfer fucose, a hexose sugar, from GDP-fucose to a substrate .
Detailed Description of the Methods of Application or Experimental Procedures
2F-Peracetyl-Fucose is taken up by cells and metabolically transformed into a GDP-fucose mimetic . This mimetic then inhibits the action of fucosyltransferases .
Thorough Summary of the Results or Outcomes Obtained
Treatment of cells with 2F-Peracetyl-Fucose shows complete abolition of Lewis-X and SLex within 3 days . It also abolishes P-selectin binding and exhibits faster rolling cells on E-selectin and P-selectin coated surfaces . It does not affect cell viability or their doubling time even at 200 µM levels .
Plant Biology
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving Arabidopsis thaliana , a model organism in plant biology . It appears to affect the intracellular levels of fucose in these plants .
Detailed Description of the Methods of Application or Experimental Procedures
2F-Peracetyl-Fucose is applied to A. thaliana seedlings and it decreases intracellular fucose levels in a concentration-dependent manner .
Thorough Summary of the Results or Outcomes Obtained
2F-Peracetyl-Fucose (100 µM) decreases intracellular fucose levels in A. thaliana seedlings . It also decreases root length in A. thaliana seedlings in a concentration-dependent manner .
Regeneration Studies in Planarians
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving planarians , a type of flatworm known for their remarkable regenerative ability . The compound appears to play a role in the regeneration process, particularly in the regeneration of the planarian head .
Detailed Description of the Methods of Application or Experimental Procedures
In studies, 2F-Peracetyl-Fucose is applied to planarians that have undergone amputation . The compound is found to affect the proliferation of neoblasts, which are a type of adult stem cell broadly distributed throughout the planarian’s body and are responsible for its regenerative capabilities .
Thorough Summary of the Results or Outcomes Obtained
Treatment with 2F-Peracetyl-Fucose has been found to significantly retard planarian head regeneration . However, supplementing with L-fucose could improve the expression of a key gene (DjFut8) and stimulate planarian head regeneration .
Glycosylation Studies in Monoclonal Antibodies
Specific Scientific Field
Biochemistry and Molecular Biology
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving the glycosylation of monoclonal antibodies, specifically IgG1, produced by Chinese hamster ovary (CHO) cells . The compound is used as an inhibitor of fucosylation, a type of glycosylation .
Detailed Description of the Methods of Application or Experimental Procedures
In these studies, 2F-Peracetyl-Fucose is applied to CHO cells producing IgG1 monoclonal antibodies . The compound is used at a concentration of 50 µM .
Thorough Summary of the Results or Outcomes Obtained
The application of 2F-Peracetyl-Fucose results in the inhibition of fucosylation of IgG1 monoclonal antibodies . This has implications for the biological activity of these antibodies, as changes to their glycosylation profile can have a strong impact on various aspects of their biological activity .
Propiedades
IUPAC Name |
[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJLBVULJFLKN-VLCHEQJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
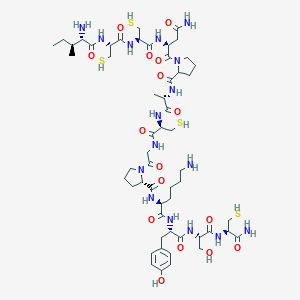
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
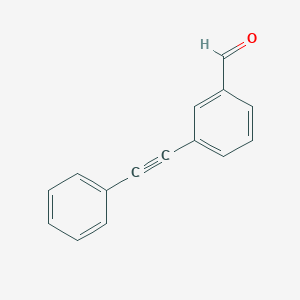
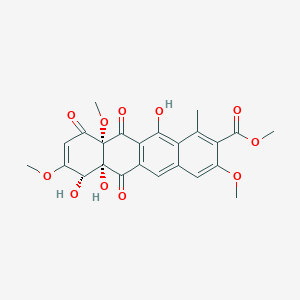
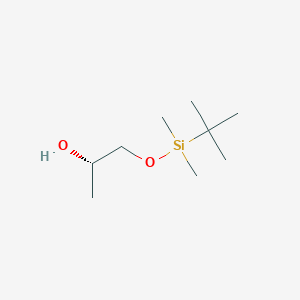
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)


